Enhanced Lewis Acidity: pKa Comparison of (2,4-Difluoro-6-hydroxyphenyl)boronic acid vs. Non-Fluorinated and Mono-Fluorinated Analogs
The introduction of fluorine atoms into the aromatic ring significantly enhances the Lewis acidity of boronic acids, a property that directly impacts their binding affinity in sensor applications and reactivity in cross-coupling reactions. Studies on fluorinated phenylboronic acids demonstrate that each additional fluorine substituent incrementally lowers the pKa value, with difluoro-substituted species exhibiting markedly increased acidity relative to mono-fluorinated or unsubstituted analogs [1]. While experimental pKa data for (2,4-difluoro-6-hydroxyphenyl)boronic acid specifically has not been published, class-level inference from structurally similar difluorophenylboronic acids indicates a pKa range of approximately 7.0-7.8, compared to 8.7-8.9 for non-fluorinated phenylboronic acid [1]. This pKa shift of >1 log unit represents a 10-fold increase in acidity at the boron center.
| Evidence Dimension | Acidity constant (pKa) |
|---|---|
| Target Compound Data | ~7.0-7.8 (estimated based on difluorophenylboronic acid class data) |
| Comparator Or Baseline | Phenylboronic acid (non-fluorinated): pKa 8.70-8.86; 2-Fluorophenylboronic acid: pKa 8.32 ± 0.58 |
| Quantified Difference | ΔpKa > 1.0 log unit (≥10-fold increase in acidity) |
| Conditions | Aqueous solution, 25°C, spectrophotometric and potentiometric methods [1] |
Why This Matters
Lower pKa correlates with stronger binding to diols and saccharides, making this compound a superior candidate for glucose sensing and carbohydrate recognition applications compared to non-fluorinated alternatives.
- [1] Zarzeczańska, D., et al. (2017). Fluorinated Boronic Acids: Acidity and Hydrolytic Stability of Fluorinated Phenylboronic Acids. European Journal of Inorganic Chemistry, 2017(38-39), 4501-4508. View Source
